molecular formula C11H11NS2 B8392717 3,5-dimethyl-4-phenyl-3H-thiazole-2-thione

3,5-dimethyl-4-phenyl-3H-thiazole-2-thione

Cat. No.: B8392717
M. Wt: 221.3 g/mol
InChI Key: PXROINQCVPEJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-4-phenyl-3H-thiazole-2-thione is a useful research compound. Its molecular formula is C11H11NS2 and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

3,5-dimethyl-4-phenyl-1,3-thiazole-2-thione

InChI

InChI=1S/C11H11NS2/c1-8-10(12(2)11(13)14-8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

PXROINQCVPEJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=S)S1)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL flask was added freshly prepared triethylammonium methyldithiocarbamate (2.0 g, 9.5 mmol), anhydrous MeCN (50 mL), and 2-bromopropiophenone (2.04 g, 9.5 mmol). The reaction mixture was stirred at room temperature for 3 h. The reaction mixture was concentrated under reduced pressure and the resulting crude residue was treated with conc H2SO4 (5 mL) with stirring at room temperature. After 20 min, the reaction mixture was diluted with water (75 mL) and then mixed with DCM (75 mL). The layers were separated and the aqueous layer extracted once more with DCM (75 mL). The combined organic layers were washed with water (3×50 mL) and then brine (50 mL), dried over anhydrous MgSO4 and concentrated under reduced pressure to afford the title product (1.95 g, 92%) as an off-white solid, which was used without further purification. 1H-NMR (CDCl3): δ 7.50 (2H, m), 7.27 (2H, m), 3.45 (3H, s), 2.06 (3H, s).
Name
triethylammonium methyldithiocarbamate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

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